

Application Note: Targeted Quantitative Analysis of Myristoyl Carnitine (C14) by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

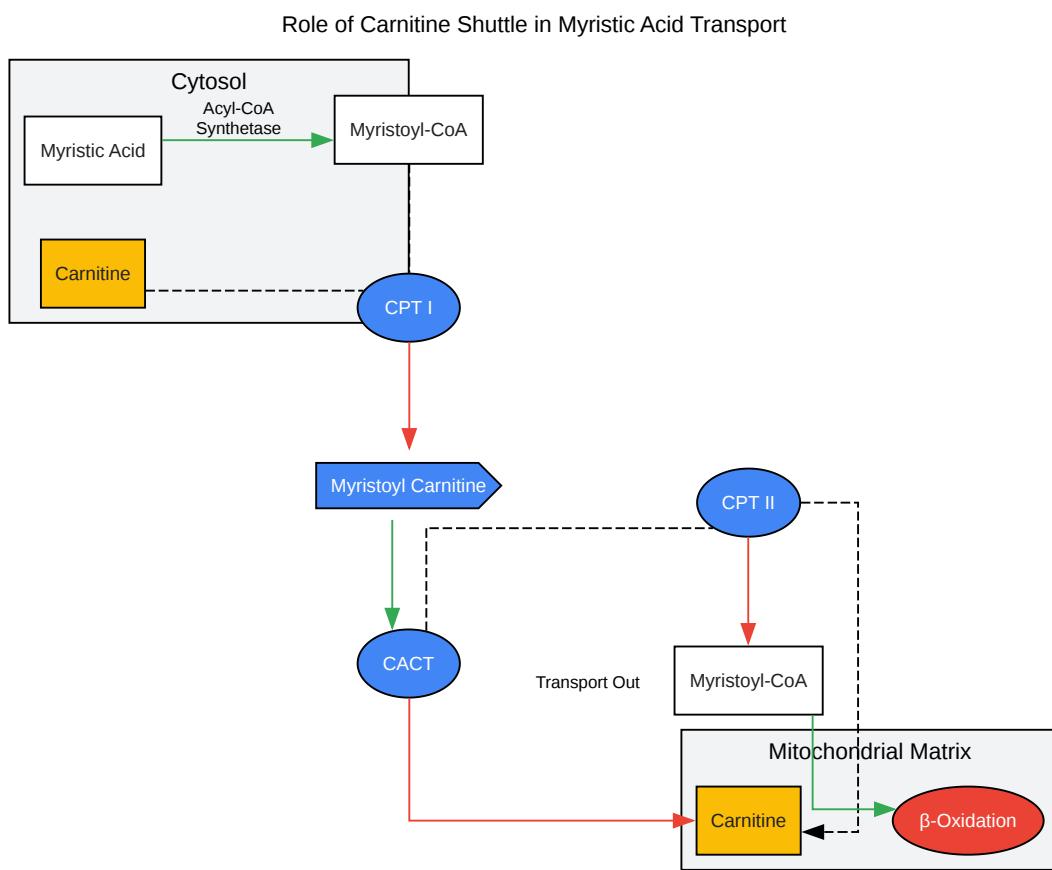
Compound of Interest

Compound Name: *Myristoyl carnitine-d3*

Cat. No.: B15617598

[Get Quote](#)

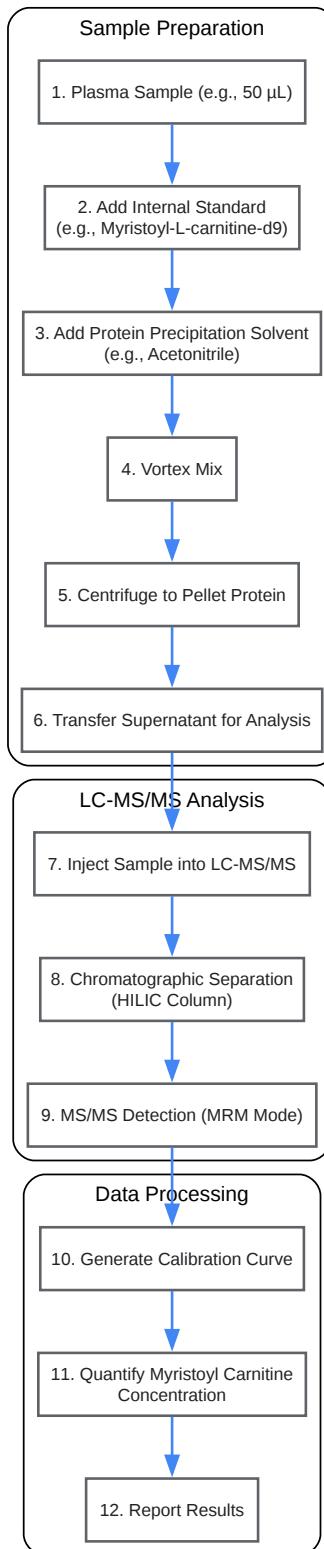
Audience: Researchers, scientists, and drug development professionals.


Introduction Myristoyl carnitine (C14-carnitine) is a long-chain acylcarnitine, an essential intermediate in cellular energy metabolism. Acylcarnitines are formed when fatty acids are conjugated to L-carnitine, a process that is critical for transporting long-chain fatty acids from the cytosol across the inner mitochondrial membrane for subsequent β -oxidation.^{[1][2][3]} This transport is facilitated by the carnitine shuttle system.^{[2][4]} The concentration of myristoyl carnitine and other acylcarnitines in biological fluids like plasma can serve as a crucial biomarker for diagnosing and monitoring inborn errors of metabolism, such as fatty acid oxidation disorders.^{[5][6]} Furthermore, altered acylcarnitine profiles have been implicated in complex diseases like the metabolic syndrome and cardiovascular disease.^{[6][7]}

This application note provides a detailed protocol for the targeted quantitative analysis of myristoyl carnitine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.^{[1][8]}

Principle of the Method The method involves a simple protein precipitation step to extract myristoyl carnitine and an internal standard from a plasma sample.^{[9][10]} The extract is then injected into an LC-MS/MS system. Separation is achieved using liquid chromatography, often with a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining polar compounds like carnitines without the need for derivatization.^{[11][12][13]} Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high specificity

and sensitivity by monitoring a specific precursor-to-product ion transition for myristoyl carnitine and its stable isotope-labeled internal standard.[11]


Signaling and Experimental Workflow Diagrams

[Click to download full resolution via product page](#)

Caption: Carnitine shuttle pathway for myristic acid transport.

Quantitative Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for myristoyl carnitine analysis.

Experimental Protocol

1. Materials and Reagents

- Instrumentation:
 - Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
 - Microcentrifuge
 - Vortex mixer
 - Calibrated pipettes
- Standards and Chemicals:
 - Myristoyl-L-carnitine analytical standard[14]
 - Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) or other stable isotope-labeled internal standard (IS)[15][16]
 - Acetonitrile (ACN), LC-MS grade
 - Methanol (MeOH), LC-MS grade
 - Formic acid, LC-MS grade
 - Ammonium acetate, LC-MS grade
 - Ultrapure water
- Consumables:
 - 1.5 mL microcentrifuge tubes
 - LC vials and caps

2. Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of myristoyl carnitine and the internal standard in methanol. Store at -20°C.
- Working Standard Solutions: Serially dilute the myristoyl carnitine primary stock with 50:50 ACN/water to prepare a series of working standards for the calibration curve (e.g., 1-1000 ng/mL).[12]
- Internal Standard (IS) Spiking Solution: Dilute the IS primary stock with acetonitrile to a final concentration (e.g., 250 ng/mL).[12] This solution will be used for protein precipitation.

3. Sample Preparation

- Sample Collection: Collect blood in sodium heparin or EDTA tubes. Centrifuge to separate plasma. Store plasma at -80°C until analysis.[5]
- Extraction:
 - Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.[12]
 - Add 200 µL of the IS Spiking Solution (in acetonitrile) to each tube.
 - Vortex the tubes vigorously for 30 seconds to precipitate proteins.[12]
 - Centrifuge at approximately 16,000 x g for 5 minutes.[8]
 - Carefully transfer the supernatant to an LC vial for analysis.

4. LC-MS/MS Analysis

The following tables provide typical starting parameters for an LC-MS/MS method. These should be optimized for the specific instrumentation used.

Table 1: Suggested Liquid Chromatography Parameters

Parameter	Value
Column	HILIC Silica (e.g., 50 x 2.0 mm, 4 μ m)[12]
Mobile Phase A	5 mM Ammonium Acetate in Water + 0.1% Formic Acid
Mobile Phase B	5 mM Ammonium Acetate in 95% Acetonitrile + 0.1% Formic Acid[12]
Flow Rate	0.4 mL/min
Gradient	Start at 90% B, gradient to 40% B over several minutes, then wash and re-equilibrate.
Injection Volume	10 μ L[8][12]

| Column Temperature | 40°C |

Table 2: Suggested Mass Spectrometry Parameters | Parameter | Value | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Scan Type | Multiple Reaction Monitoring (MRM) | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | | Myristoyl Carnitine (C14) | 372.3[1][11] | 85.0 | | Myristoyl Carnitine-d9 (IS) | 381.3[16] | 94.0 |

Note: Precursor and product ions should be confirmed by infusion of standards. Collision energy and other source parameters must be optimized.

5. Data Presentation and Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A weighted linear regression ($1/x^2$) is typically used for quantification.[12] The concentration of myristoyl carnitine in unknown samples is calculated from this curve.

Table 3: Typical Reference Concentrations of Myristoyl Carnitine (C14) in Human Plasma

Age Group	Concentration Range (nmol/L)	Reference
0-30 days	< 150	[5]
31 days - 17 years	< 110	[5]

| >17 years | < 120 |[5] |

Note: Reference ranges can vary between laboratories and populations. Abnormal results require further investigation and should not be used for diagnosis in isolation.[5][17]

Conclusion

This application note outlines a robust and sensitive LC-MS/MS method for the targeted quantification of myristoyl carnitine in plasma. The protocol utilizes a straightforward protein precipitation for sample preparation and a HILIC-based chromatographic separation, providing reliable data for research and clinical applications.[13][18] Accurate measurement of myristoyl carnitine is essential for studying fatty acid metabolism and diagnosing related metabolic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis & HILIC/MS Analysis of Acylcarnitines [sigmaaldrich.com]
- 2. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 4. The role of the carnitine system in myocardial fatty acid oxidation: carnitine deficiency, failing mitochondria and cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acylcarnitines, Quantitative, Plasma - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 6. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A UPLC-MS/MS method for determination of endogenous L-carnitine and acetyl-L-carnitine in serum of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. msacl.org [msacl.org]
- 12. bevital.no [bevital.no]
- 13. cris.vtt.fi [cris.vtt.fi]
- 14. 肉豆蔻酰基-L-肉碱 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Myristoyl-L-carnitine-(N,N,N-trimethyl-d9) analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 17. childrensmn.org [childrensmn.org]
- 18. Merged Targeted Quantification and Untargeted Profiling for Comprehensive Assessment of Acylcarnitine and Amino Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Targeted Quantitative Analysis of Myristoyl Carnitine (C14) by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15617598#targeted-quantitative-analysis-of-myristoyl-carnitine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com